(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenone core, which is known for its diverse biological activities, and a propanoate ester linked to a phenylmethoxycarbonylamino group, adding to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride. The chlorination and methylation steps are then carried out to introduce the 3-chloro and 4-methyl groups, respectively.
The propanoate ester is introduced through esterification reactions, often using propanoic acid derivatives and appropriate catalysts. The phenylmethoxycarbonylamino group is typically added via a nucleophilic substitution reaction, where the amino group reacts with a phenylmethoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the chromenone core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. This makes (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The chromenone core’s biological activities suggest it could be developed into drugs for treating various diseases, including cancer and inflammatory disorders.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate is likely related to its ability to interact with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The phenylmethoxycarbonylamino group may enhance its binding affinity and specificity for certain targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar ester functional group but lacking the chromenone core.
Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate: A more complex compound with similar ester and aromatic groups.
4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic molecule with aromatic and halogenated groups.
Uniqueness
What sets (3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate apart is its combination of a biologically active chromenone core with a versatile ester and amide functional groups
Properties
Molecular Formula |
C21H18ClNO6 |
---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H18ClNO6/c1-13-16-8-7-15(11-17(16)29-20(25)19(13)22)28-18(24)9-10-23-21(26)27-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
InChI Key |
GFKUTAGZSFGXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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